MFCD18312368

Description

However, based on standard practices in chemical research, such identifiers (MDL numbers) typically correspond to specific inorganic or organic compounds cataloged in chemical databases. These entries include molecular formulas, physicochemical properties, synthesis methods, and applications. For instance, analogous compounds in the evidence (e.g., CAS 918538-05-3, MDL: MFCD11044885) are heterocyclic aromatic compounds with chlorine and nitrogen substituents, often used in pharmaceuticals or agrochemicals . If MFCD18312368 shares structural or functional similarities, it may belong to this class.

Properties

IUPAC Name |

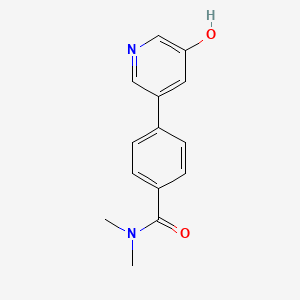

4-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-13(17)9-15-8-12/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYPDRKVUUQIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683058 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261997-55-0 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312368 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized processes to maximize yield and purity. The methods often involve continuous flow processes and advanced purification techniques to meet the high standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

MFCD18312368 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in reactions with this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to achieve optimal results.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type and conditions. These products can include various derivatives and functionalized compounds that retain the core structure of this compound.

Scientific Research Applications

MFCD18312368 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312368 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MFCD18312368 is unavailable, a comparison framework can be illustrated using structurally related compounds from the evidence:

Table 1: Key Properties of Selected Compounds

Structural and Functional Comparison

Core Structure :

- CAS 918538-05-3 : Pyrolotriazine derivative with chlorine substituents, enabling π-π stacking and halogen bonding .

- CAS 1046861-20-4 : Boronic acid ester with bromine and chlorine, likely used in Suzuki coupling reactions .

- This compound : If analogous, may feature a chlorinated heterocyclic core (e.g., pyridine or triazine) for similar reactivity.

Synthetic Accessibility :

- CAS 918538-05-3 is synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine and KI .

- CAS 1046861-20-4 employs palladium-catalyzed cross-coupling in THF/water .

- This compound might require similar transition-metal catalysis or halogenation steps.

Applications :

- Chlorinated heterocycles (e.g., CAS 918538-05-3) are common in drug discovery (e.g., kinase inhibitors) .

- Boronic acid derivatives (e.g., CAS 1046861-20-4) are intermediates in materials science .

- This compound could serve in medicinal chemistry or agrochemical synthesis.

Research Findings and Data Gaps

- Evidence Limitations: No direct data on this compound exists in the provided sources. Comparisons are extrapolated from structurally similar compounds.

- Critical Parameters :

Table 2: Similar Compounds from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.